molecular formula C21H26N2O B248487 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine

Cat. No. B248487
M. Wt: 322.4 g/mol
InChI Key: WZWBUKYWFYASHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, also known as EBP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.

Mechanism of Action

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the reduction of oxidative stress. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic, antidepressant, and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its high affinity for the serotonin 5-HT1A receptor, its ability to modulate neurotransmitter release, and its potential use as an analgesic and anti-inflammatory agent. However, 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine also has some limitations, including its potential for off-target effects and its limited availability.

Future Directions

There are several future directions for the study of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, including the development of more selective agonists and antagonists for the serotonin 5-HT1A receptor, the investigation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's effects on other neurotransmitter systems, and the evaluation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's potential for the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, making it more readily available for research purposes.
Conclusion:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and its ability to modulate neurotransmitter release make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-ethylbenzylamine with phenylacetyl chloride in the presence of a base, or the reaction of 4-ethylbenzylamine with phenylacetic acid and a dehydrating agent. The purity and yield of the synthesized 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.

properties

Product Name

1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3

InChI Key

WZWBUKYWFYASHW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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